
4-(Benzylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Benzylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine, a nitrogen-bearing heterocycle, is a significant scaffold in medicinal chemistry due to its presence in numerous clinically useful agents . The addition of a benzylsulfanyl group to the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)pyridine typically involves the reaction of pyridine with benzyl sulfide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions: 4-(Benzylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
4-(Benzylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antituberculosis activities.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects against various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-(Benzylthio)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
4-Benzylpyridine: Similar in structure but lacks the sulfanyl group, which can affect its chemical reactivity and biological activity.
4-Benzylsulfanylquinoline:
Uniqueness: 4-(Benzylthio)pyridine is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
51290-78-9 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC名 |
4-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 |
InChIキー |
WHHDQCXCEKZXHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

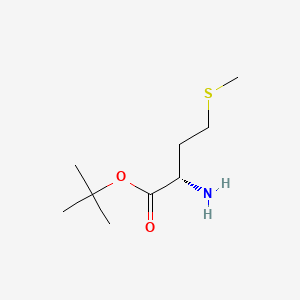
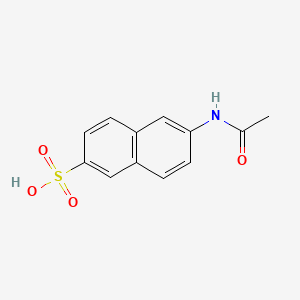
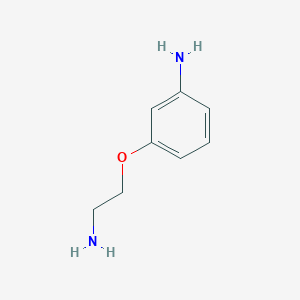
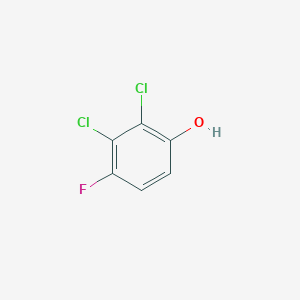

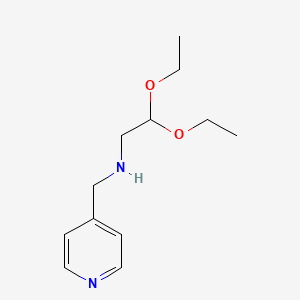
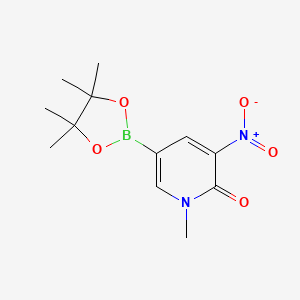
![1-(Piperidin-4-yl)-1h-benzo[d][1,3]oxazin-2(4h)-one](/img/structure/B8812807.png)
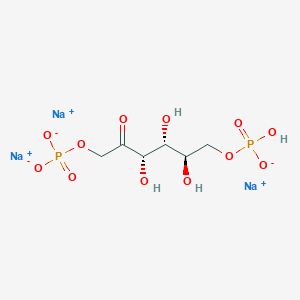
![6-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B8812813.png)
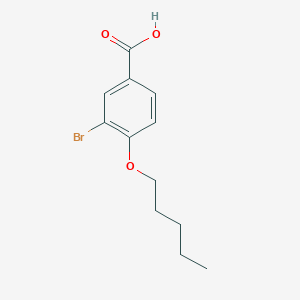
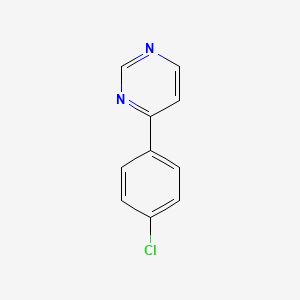
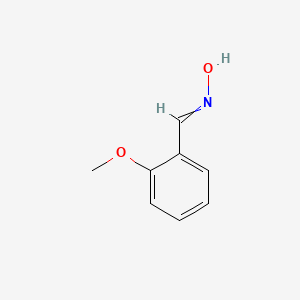
![N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide](/img/structure/B8812846.png)
